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Compound of Interest

2'-Hydroxy-4'-
Compound Name:
methylacetophenone

Cat. No.: B1214744

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-
Hydroxy-4'-methylacetophenone, a valuable building block in organic synthesis and drug
discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with standardized experimental protocols for data
acquisition.

Spectroscopic Data Summary

The empirical formula for 2'-Hydroxy-4'-methylacetophenone is CoH100:2, with a molecular
weight of 150.17 g/mol .[1][2][3] The spectroscopic data presented below has been compiled
from various spectral databases and is crucial for the structural elucidation and characterization
of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
an organic molecule.

H NMR (Proton NMR) Data
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Chemical Shift o . el .
Multiplicity Integration Constant (J) Assignment

(3) ppm o

12.1 (approx.) Singlet (broad) 1H - Ar-OH

7.62 Doublet 1H 8.0 Ar-H (H-6")

6.75 Doublet 1H 8.0 Ar-H (H-5")

6.68 Singlet 1H - Ar-H (H-3")

2.53 Singlet 3H - -COCHs

2.32 Singlet 3H - Ar-CHs
13C NMR (Carbon NMR) Data[1][4]

Chemical Shift (8) ppm Assighment

203.0 C=0

162.1 C-OH (C-2)

145.2 C-CHs (C-4)

130.8 C-H (C-6")

120.9 C-COCHs (C-1')

118.5 C-H (C-5)

116.8 C-H(C-3)

28.5 -COCHs

21.8 Ar-CHs

Infrared (IR) Spectroscopy[1]

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2'-Hydroxy-4'-methylacetophenone exhibits characteristic absorption bands.
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Wavenumber (cm~?)

Intensity

Assignment

3400-3100 Strong, Broad O-H stretch (phenolic)
3050-3000 Medium C-H stretch (aromatic)
2980-2850 Medium C-H stretch (aliphatic)
1650 Strong C=0 stretch (ketone,

conjugated)

1615, 1580, 1490

Medium-Strong

C=C stretch (aromatic ring)

1250

Strong

C-O stretch (phenol)

820

Strong

C-H bend (aromatic, para-
substituted)

Mass Spectrometry (MS)[1][6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity (%) Assignment

150 65 [M]* (Molecular lon)
135 100 [M-CHs]* (Base Peak)
107 30 [M-COCHs]*

77 15 [CeHs]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy

Sample Preparation:
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o Weigh approximately 10-20 mg of 2'-Hydroxy-4'-methylacetophenone for *H NMR and 50-
100 mg for 13C NMR.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-
de) in a clean, dry vial.

« Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
5 mm NMR tube.

e Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift
referencing.

o Cap the NMR tube securely.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher field strength

Pulse Program: Standard single-pulse sequence

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

Spectral Width: 0-15 ppm

Instrument Parameters (*3C NMR):

Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 512-2048 (or more, depending on concentration)
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e Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

o Place a small, representative sample of solid 2'-Hydroxy-4'-methylacetophenone directly
onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

Scan Range: 4000-400 cm—?

Resolution: 4 cmm—1

Number of Scans: 16-32

Mode: Transmittance or Absorbance

Mass Spectrometry

Sample Introduction and lonization (Electron lonization - EI):

 Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o For a direct insertion probe, heat the probe to volatilize the sample into the ion source.

» Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV)
to induce ionization and fragmentation.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1214744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Instrument Parameters:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Mass Range: m/z 40-400

Scan Speed: 1000-2000 amu/s

lon Source Temperature: 200-250 °C

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2'-
Hydroxy-4'-methylacetophenone.

Workflow for Spectroscopic Analysis of 2'-Hydroxy-4'-methylacetophenone

2'-Hydroxy-4'-methylacetophenone Sample

NMR Sample IR Sample MS Sample
Preparation Preparation (ATR) Introduction (GC/Probe)
NMR Data Acquisition o L
(H & 3C) IR Data Acquisition MS Data Acquisition

Mass Spectrum

NMR Spectra IR Spectrum

(Chemical Shifts, Coupling) (Absorption Bands) (WZAVEITES))

Structural Elucidation
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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